1-benzyl-1H-indole-3-carbaldehyde
Overview
Description
1-Benzyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties . The compound this compound is particularly valuable as a chemical precursor for synthesizing various biologically active molecules.
Mechanism of Action
Target of Action
1-Benzyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are used as reactants in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, inhibitors of Bcl-2 family of proteins, and in Nazarov type electrocyclization .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. It acts as a reactant in various reactions, leading to the formation of biologically active structures . Its inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
Biochemical Pathways
This compound is involved in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .
Result of Action
The result of the action of this compound is the generation of biologically active structures, including inhibitors of the C-terminal domain of RNA polymerase II and inhibitors of Bcl-2 family of proteins . These structures have potential therapeutic applications in various disease conditions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of multicomponent reactions in which it participates can be affected by factors such as temperature, pH, and the presence of catalysts . Furthermore, its stability and efficacy can be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
1-Benzyl-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions. It is used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, in Nazarov type electrocyclization, and in the preparation of inhibitors of Bcl-2 family of proteins . It also serves as a reactant for Mannich type coupling with aldehydes and secondary amines .
Cellular Effects
Indole derivatives, to which this compound belongs, have been shown to exhibit various biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibition, and anti-HIV activities .
Molecular Mechanism
It is known that its inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily . This suggests that it may interact with biomolecules through these functional groups, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound should be stored under inert gas at temperatures below 0°C to avoid degradation .
Metabolic Pathways
Given its role as a precursor in the synthesis of various biologically active structures, it is likely involved in several metabolic pathways .
Preparation Methods
The synthesis of 1-benzyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which uses 1-benzyl-1-phenylhydrazine and an aldehyde or ketone as starting materials . The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures (around 110°C). The process involves multiple steps, including condensation, cyclization, and dehydration, to yield the desired indole derivative .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, purity, and cost-effectiveness while minimizing environmental impact.
Chemical Reactions Analysis
1-Benzyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
1-Benzyl-1H-indole-3-carbaldehyde has numerous applications in scientific research, including:
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Benzyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
1H-indole-3-carbaldehyde: Lacks the benzyl group, resulting in different reactivity and biological activity.
1-methylindole-3-carbaldehyde: Contains a methyl group instead of a benzyl group, leading to variations in its chemical and biological properties.
1-phenylindole-3-carbaldehyde: Features a phenyl group, which affects its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
1-benzylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-12-14-11-17(10-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,11-12H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCITQLDOUGVRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294242 | |
Record name | 1-benzyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10511-51-0 | |
Record name | 10511-51-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95434 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-benzyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzylindole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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